![molecular formula C12H12N2O3S B1523946 4-(4-Aminophenoxy)benzene-1-sulfonamide CAS No. 108016-36-0](/img/structure/B1523946.png)
4-(4-Aminophenoxy)benzene-1-sulfonamide
Overview
Description
4-(4-Aminophenoxy)benzene-1-sulfonamide is a chemical compound with the molecular formula C12H12N2O3S and a molecular weight of 264.3 g/mol . It is a derivative of sulfonamide, a group of compounds that have been used as antimicrobial agents .
Molecular Structure Analysis
The molecular structure of 4-(4-Aminophenoxy)benzene-1-sulfonamide consists of a benzene ring attached to a sulfonamide group and an aminophenoxy group . Sulfonamides are organo-sulfur compounds containing the -SO2NH2 and/or -SO2NH- group .Chemical Reactions Analysis
Sulfonamides, including 4-(4-Aminophenoxy)benzene-1-sulfonamide, are primarily bacteriostatic against many gram-positive and gram-negative bacteria . They inhibit the bacterial enzyme dihydropteroate synthetase, which is necessary for the synthesis of folic acid .Scientific Research Applications
Synthesis and Characterization of Compounds
Sulfonamide-derived compounds have been synthesized and characterized for their potential applications in various fields. For instance, Chohan and Shad (2011) described the synthesis and biological evaluation of sulfonamide-derived ligands and their metal complexes, revealing their moderate to significant antibacterial and good antifungal activities (Chohan & Shad, 2011). Similarly, Hassan et al. (2021) synthesized new sulfonamide-based Schiff base ligands and their transition metal complexes, demonstrating significant bioactivity enhanced upon chelation (Hassan et al., 2021).
Biological Activities
Research has identified various biological activities of sulfonamide compounds, including antimicrobial and antifungal properties. The study by Chohan and Shad (2011) indicated that sulfonamide compounds exhibit moderate to significant antibacterial activity and good antifungal activity against various strains (Chohan & Shad, 2011). Furthermore, benzamide-4-sulfonamides have been shown to be effective inhibitors of human carbonic anhydrase isoforms, highlighting their potential in medical applications (Abdoli et al., 2018).
Environmental Implications
Sulfonamide antibiotics and their degradation in the environment have been studied to understand their impact on antibiotic resistance propagation. Ricken et al. (2013) explored the degradation pathways of sulfamethoxazole, a sulfonamide antibiotic, revealing insights into the environmental behavior of such compounds (Ricken et al., 2013).
Materials Science Applications
Sulfonamide compounds have been utilized in the synthesis of novel materials with potential applications in fuel cells and nanofiltration membranes. For example, Mehdipour-Ataei et al. (2004) described the synthesis of novel diamine with built-in sulfone, ether, and amide structure for use in polyimides, indicating their potential in high-performance materials (Mehdipour‐Ataei et al., 2004). Additionally, Liu et al. (2012) developed novel sulfonated thin-film composite nanofiltration membranes with improved water flux for dye treatment applications, showcasing the versatility of sulfonamide compounds in environmental technologies (Liu et al., 2012).
Mechanism of Action
Target of Action
The compound belongs to the class of sulfonamides, which are known to have a broad range of targets. They are often used as antimicrobial drugs and can target enzymes like carbonic anhydrase and dihydropteroate synthetase .
Mode of Action
Sulfonamides generally work by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth and reproduction .
Biochemical Pathways
The inhibition of folic acid synthesis affects various biochemical pathways in bacteria, leading to their inability to reproduce and grow .
Pharmacokinetics
Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the action of sulfonamides is the inhibition of bacterial growth and reproduction, leading to the eventual death of the bacteria .
Action Environment
The efficacy and stability of sulfonamides can be influenced by various environmental factors such as pH, temperature, and presence of other substances. For example, some sulfonamides can cause allergic reactions and have potential side effects including diseases of the digestive and respiratory tracts .
Safety and Hazards
properties
IUPAC Name |
4-(4-aminophenoxy)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c13-9-1-3-10(4-2-9)17-11-5-7-12(8-6-11)18(14,15)16/h1-8H,13H2,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCLVGWSBIKUGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC=C(C=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Aminophenoxy)benzene-1-sulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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